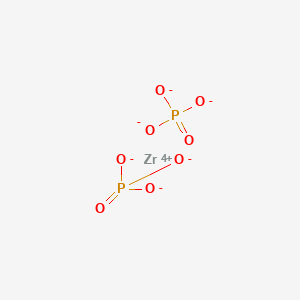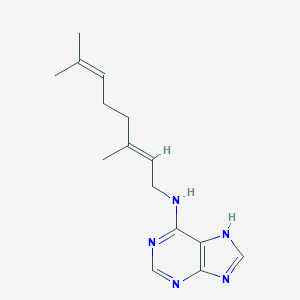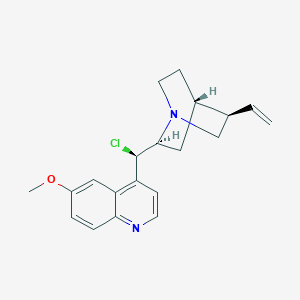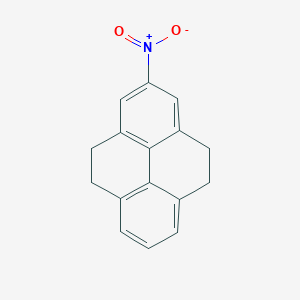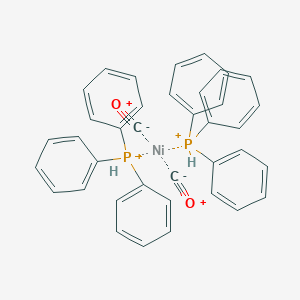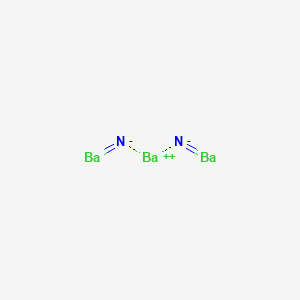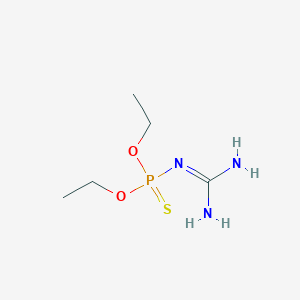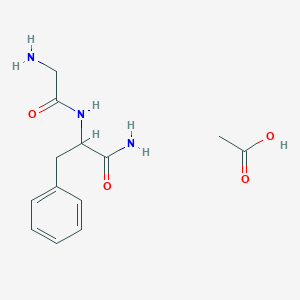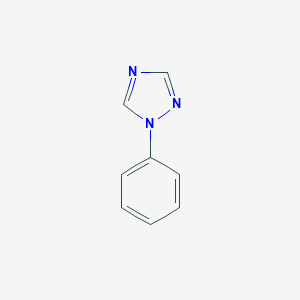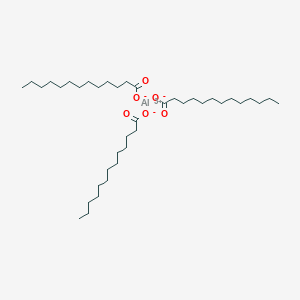
Aluminum;tridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum tridecanoate is a chemical compound that belongs to the family of aluminum salts. It is a white, odorless, and water-soluble powder that is commonly used in scientific research. Aluminum tridecanoate has gained significant attention due to its unique properties and potential applications in various fields of science.
Mecanismo De Acción
The mechanism of action of aluminum tridecanoate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which can coordinate with the electron-rich groups of the reactants and facilitate the reaction. In addition, aluminum tridecanoate can also act as a surfactant, which can stabilize the emulsion and prevent the coalescence of the droplets.
Efectos Bioquímicos Y Fisiológicos
Aluminum tridecanoate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It has also been reported to be biodegradable and environmentally friendly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aluminum tridecanoate has several advantages for lab experiments. It is a cost-effective catalyst that can be easily synthesized and purified. It is also stable and can be stored for a long time without losing its activity. However, aluminum tridecanoate has some limitations. It is not effective in some reactions, and its activity can be affected by the reaction conditions such as temperature and pressure.
Direcciones Futuras
There are several future directions for the research on aluminum tridecanoate. One of the potential applications is in the field of polymer science, where it can be used as a catalyst for the synthesis of new polymers with unique properties. Another potential application is in the field of corrosion inhibition, where it can be used as an environmentally friendly alternative to the traditional corrosion inhibitors. In addition, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of aluminum tridecanoate.
Conclusion:
In conclusion, aluminum tridecanoate is a unique and versatile chemical compound that has potential applications in various fields of science. It can be easily synthesized and purified, and it has been extensively used as a catalyst, surfactant, and corrosion inhibitor. Further research is needed to fully understand its mechanism of action and its potential applications.
Métodos De Síntesis
Aluminum tridecanoate can be synthesized through the reaction of aluminum chloride with tridecanoic acid. The reaction takes place in the presence of a solvent such as toluene or hexane. The resulting product is a white powder that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Aluminum tridecanoate has been extensively used in scientific research due to its unique properties. It has been used as a catalyst in various organic reactions, including esterification, transesterification, and polymerization. It has also been used as a surfactant in emulsion polymerization. In addition, aluminum tridecanoate has been used as a corrosion inhibitor in various industries, including aerospace and automotive.
Propiedades
Número CAS |
10327-54-5 |
|---|---|
Nombre del producto |
Aluminum;tridecanoate |
Fórmula molecular |
C39H75AlO6 |
Peso molecular |
667 g/mol |
Nombre IUPAC |
aluminum;tridecanoate |
InChI |
InChI=1S/3C13H26O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h3*2-12H2,1H3,(H,14,15);/q;;;+3/p-3 |
Clave InChI |
HGORXCDTVCJWHD-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |
SMILES canónico |
CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |
Sinónimos |
Tritridecanoic acid aluminum salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



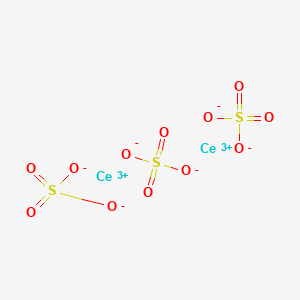
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)

